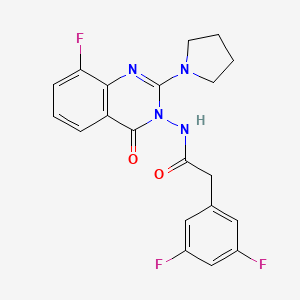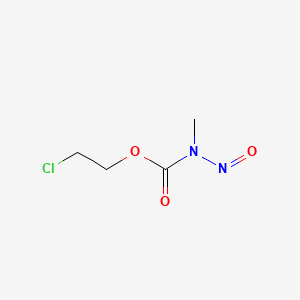
Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester is a chemical compound with the molecular formula C4H7ClN2O3 It is known for its unique structure, which includes a carbamate group, a nitroso group, and a chloroethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester typically involves the reaction of N-methyl-N-nitroso-carbamic acid with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The product is then purified through various techniques such as distillation, crystallization, or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific biological activities.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, N-methyl-N-nitroso-, ethyl ester: Similar structure but with an ethyl ester group instead of a chloroethyl ester group.
Carbamic acid, 2-chloroethyl ester: Lacks the nitroso and N-methyl groups.
Carbamic acid, N-methyl-N-nitroso-, 4[2-(n’-methyl-n’-nitroso-ureido)ethyl]phenyl ester: More complex structure with additional functional groups.
Uniqueness
Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester is unique due to the presence of both the nitroso and chloroethyl ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propiedades
Número CAS |
63982-14-9 |
|---|---|
Fórmula molecular |
C4H7ClN2O3 |
Peso molecular |
166.56 g/mol |
Nombre IUPAC |
2-chloroethyl N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-7(6-9)4(8)10-3-2-5/h2-3H2,1H3 |
Clave InChI |
AJDIYMCQSLSEAC-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)OCCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


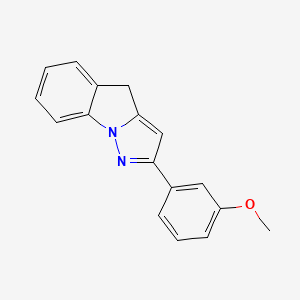
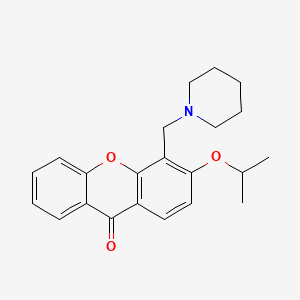
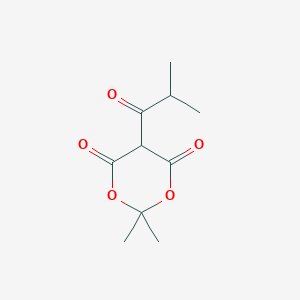
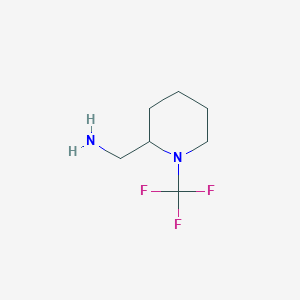
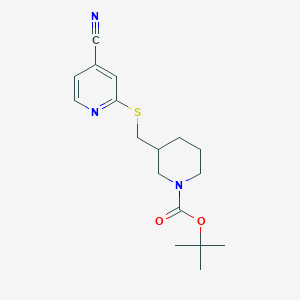
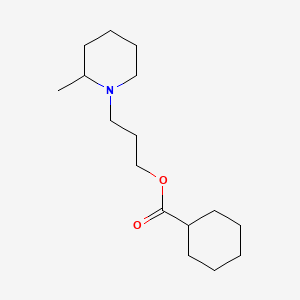
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)

![2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)
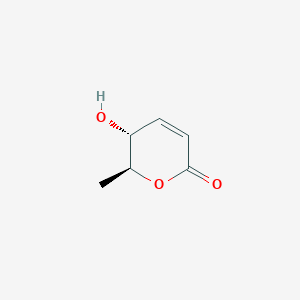
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
